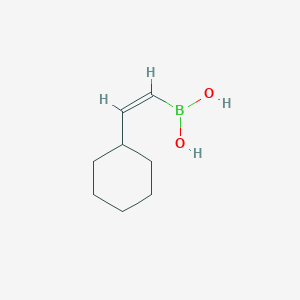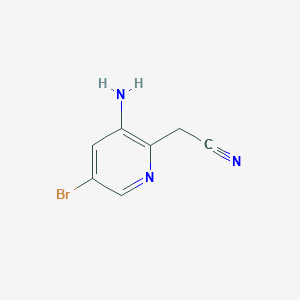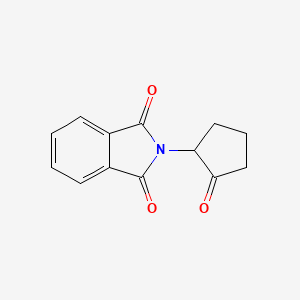
2-(2-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxocyclopentyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C13H11NO3. It is a derivative of isoindoline-1,3-dione, featuring a cyclopentyl ring with a ketone group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a suitable cyclopentanone derivative under acidic or basic conditions. One common method involves the use of phthalic anhydride and cyclopentanone in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
2-(2-Oxocyclopentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-(2-hydroxycyclopentyl)isoindoline-1,3-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
2-(2-Oxocyclopentyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Oxocyclopentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
- 2-(3-Oxocyclopentyl)isoindoline-1,3-dione
- 2-(2-Hydroxycyclopentyl)isoindoline-1,3-dione
- 2-(2-Aminocyclopentyl)isoindoline-1,3-dione
Uniqueness
2-(2-Oxocyclopentyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the presence of a ketone group at the 2-position of the cyclopentyl ring. This structural attribute imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
10442-95-2 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC名 |
2-(2-oxocyclopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10H,3,6-7H2 |
InChIキー |
BRHDDXLIGATCLE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


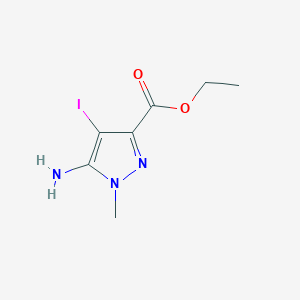
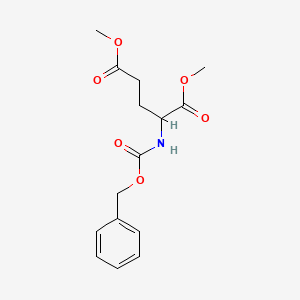
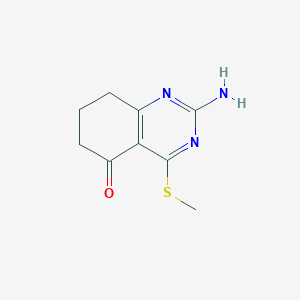
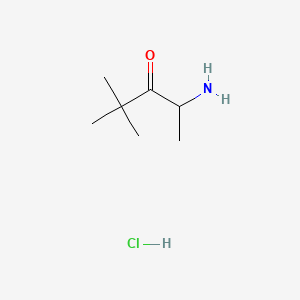
![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)
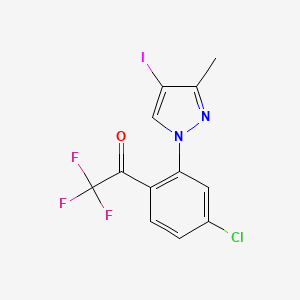
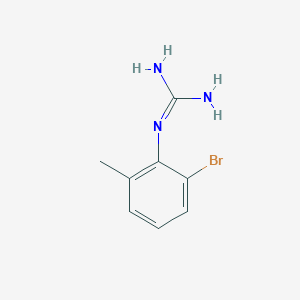
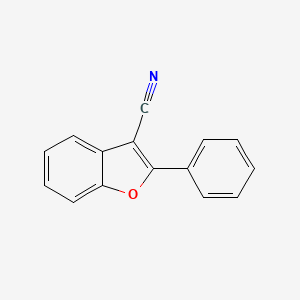
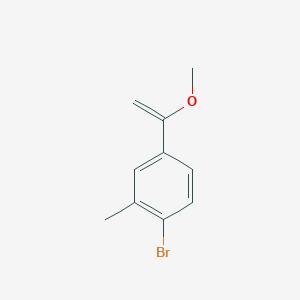
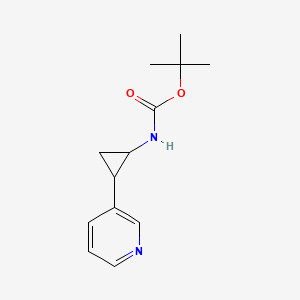
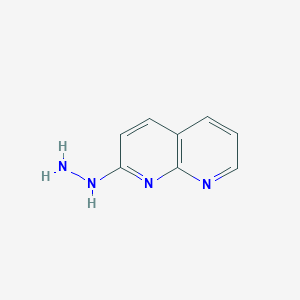
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
